2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
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Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H27ClN4O5 and its molecular weight is 486.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The benzimidazole core is a key component in many functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
The benzimidazole core is known to interact with various targets in different ways depending on the specific compound .
Biochemical Pathways
Compounds containing a benzimidazole core have been found to be involved in a diverse range of biochemical pathways .
Pharmacokinetics
The compound has a predicted boiling point of 6457±550 °C, a predicted density of 113±01 g/cm3, and a predicted pKa of 873±010 . These properties may influence its bioavailability.
Result of Action
Compounds containing a benzimidazole core have been found to have a variety of effects at the molecular and cellular level .
Biological Activity
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate, a compound characterized by the presence of a benzimidazole moiety, piperidine ring, and acetamide group, has garnered attention for its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula: C24H27ClN4O5
- Molecular Weight: 486.95 g/mol
- IUPAC Name: 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide; oxalic acid
The biological activity of this compound can be attributed to its structural features:
- Benzimidazole Group: Known for its anticancer and antimicrobial properties, the benzimidazole moiety can interact with DNA and inhibit cell division.
- Piperidine Ring: This structure is often associated with neuroactive compounds, suggesting potential effects on neurotransmitter systems.
- Acetamide Functionality: Acetamides have been shown to possess analgesic and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds containing benzimidazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi.
- Anticancer Potential: The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been well-documented, particularly against colorectal cancer cell lines.
Antimicrobial Studies
A study on related benzimidazole derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC):
Anticancer Studies
In vitro studies have assessed the anticancer activity of related compounds against human colorectal carcinoma cell lines (HCT116):
- IC50 Values:
Case Studies
Several studies have explored the pharmacological potential of benzimidazole derivatives:
- Study on Benzimidazole Derivatives: A series of benzimidazole compounds were synthesized and evaluated for their anticancer and antimicrobial properties. The findings suggested that modifications to the piperidine and acetamide groups could enhance biological activity .
- Synthesis and Evaluation of Antimicrobial Activity: Another study focused on synthesizing new benzimidazole derivatives and testing their efficacy against various pathogens. Results indicated that certain structural modifications significantly increased their antimicrobial potency .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C24H27ClN4O5 |
Molecular Weight | 486.95 g/mol |
Antimicrobial Activity (MIC) | Ranges from 1.27 to 2.65 µM |
Anticancer Activity (IC50) | Ranges from 4.53 to 9.99 µM |
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLZKGTYEXIKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.